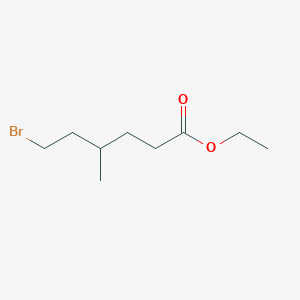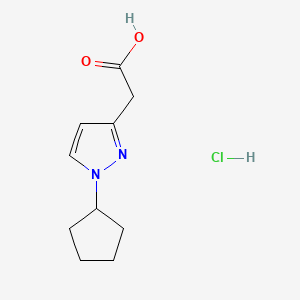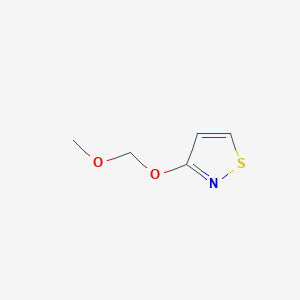
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride is a chemical compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a phenyl group attached to the carbamoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient in producing 2-anilinopyrimidines, including novel derivatives . The reaction conditions often involve the use of aromatic nucleophilic substitution, where the halogen atom in the pyrimidine ring is replaced by the aniline derivative under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times .
化学反応の分析
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include aniline derivatives, strong acids, and bases. Microwave-assisted conditions are often employed to enhance reaction efficiency and reduce by-product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with aniline derivatives can yield various 2-anilinopyrimidine derivatives .
科学的研究の応用
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride has several scientific research applications, including:
作用機序
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets and pathways are determined by the specific applications and reactions it undergoes .
類似化合物との比較
Similar Compounds
Similar compounds to N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride include:
- N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl bromide
- N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl iodide
- N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl fluoride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring and the presence of the carbamoyl chloride moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry .
特性
分子式 |
C13H12ClN3O |
|---|---|
分子量 |
261.70 g/mol |
IUPAC名 |
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride |
InChI |
InChI=1S/C13H12ClN3O/c1-9-8-10(2)16-13(15-9)17(12(14)18)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChIキー |
NQWPMMGOXPNSLD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N(C2=CC=CC=C2)C(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride](/img/structure/B13506626.png)
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13506632.png)









![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)
